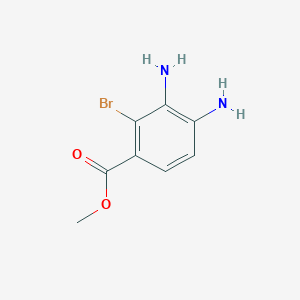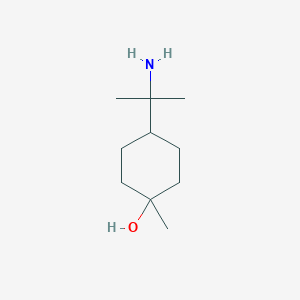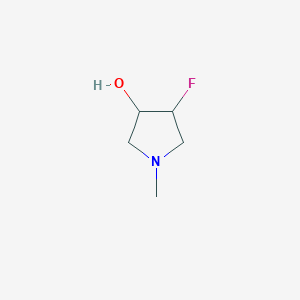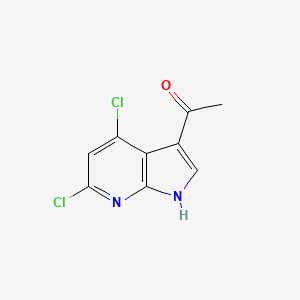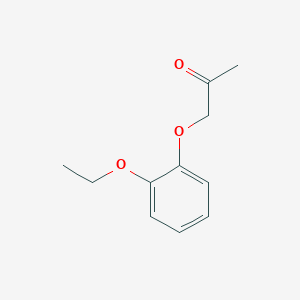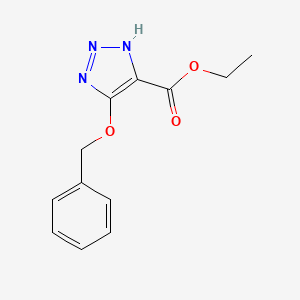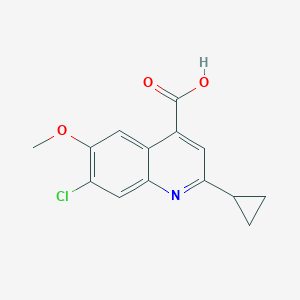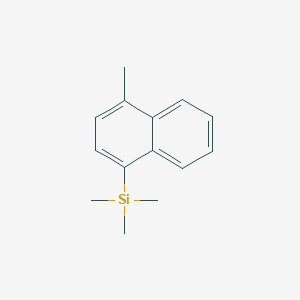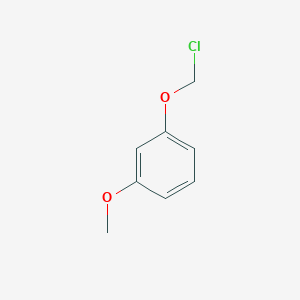
3-(Chloromethoxy)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethoxy)anisole is an organic compound with the molecular formula C8H9ClO2 It is a derivative of anisole, where a chlorine atom is substituted at the 3-position of the methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-(Chloromethoxy)anisole can be synthesized through several methods. One common approach involves the reaction of 3-chloroanisole with methanol in the presence of a base. Another method includes the nucleophilic aromatic substitution of 3-chloronitrobenzene followed by reduction and methylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance reaction efficiency and yield. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Chloromethoxy)anisole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 3-(aminomethoxy)anisole or 3-(thiomethoxy)anisole can be formed.
Oxidation Products: Compounds like 3-(chloromethoxy)benzoic acid.
Reduction Products: Compounds like 3-(chloromethoxy)aniline.
Aplicaciones Científicas De Investigación
3-(Chloromethoxy)anisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethoxy)anisole involves its interaction with specific molecular targets. The chlorine and methoxy groups influence its reactivity and binding affinity to various substrates. The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group acts as an electron-donating group, enhancing the nucleophilicity of the aromatic ring .
Comparación Con Compuestos Similares
Anisole (Methoxybenzene): Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
3-Chloroanisole: Similar structure but without the methoxy group, leading to different reactivity and applications.
4-Chloromethoxybenzene: Chlorine and methoxy groups are positioned differently, affecting its chemical behavior.
Propiedades
Fórmula molecular |
C8H9ClO2 |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
1-(chloromethoxy)-3-methoxybenzene |
InChI |
InChI=1S/C8H9ClO2/c1-10-7-3-2-4-8(5-7)11-6-9/h2-5H,6H2,1H3 |
Clave InChI |
ZLLGKZVMBZTBEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B13700239.png)
![1,3-Dibenzyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B13700242.png)
![[3-(2-Ethylhexyl)-2-thienyl]tributylstannane](/img/structure/B13700254.png)
